molecular formula C17H26N4O2 B7005005 N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide

N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide

Cat. No.: B7005005
M. Wt: 318.4 g/mol
InChI Key: ODVQNQMEMYFSAB-UHFFFAOYSA-N
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Description

N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide is a complex organic compound with a unique structure that combines a benzimidazole core with a dimethylamino group and a hydroxymethyl group

Properties

IUPAC Name

N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-17(2,9-6-10-21(3)4)20-16(23)12-7-5-8-13-15(12)19-14(11-22)18-13/h5,7-8,22H,6,9-11H2,1-4H3,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVQNQMEMYFSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethylamino and hydroxymethyl groups. Common reagents used in these steps include dimethylamine, formaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzimidazole core can produce various reduced derivatives.

Scientific Research Applications

N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The benzimidazole core may also play a role in binding to DNA or proteins, affecting their function and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(dimethylamino)-2-methylpentan-2-yl]-1H-benzimidazole-4-carboxamide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties.

Uniqueness

N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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